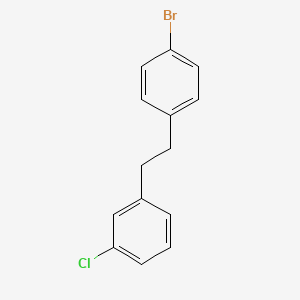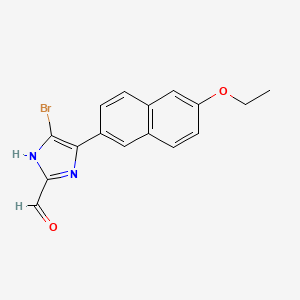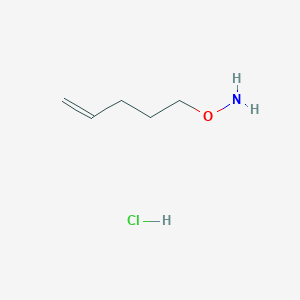
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in various natural products, including amino acids like tryptophan and neurotransmitters like serotonin . The presence of the carboxamide moiety in this compound enhances its potential for forming hydrogen bonds with enzymes and proteins, making it a valuable target for pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. The carboxamide moiety plays a crucial role in these interactions, inhibiting the activity of target enzymes and affecting various biological pathways . The indole ring structure also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for pharmaceutical research and development .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4-hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)14-10-5-9(13(17)15(3)4)6-11(16)12(7)10/h5-6,14,16H,1-4H3 |
Clé InChI |
LPPJZTZWPDBMQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=CC(=C2)C(=O)N(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)





![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)

![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
